molecular formula C18H24N4O5S B3203709 N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide CAS No. 1021265-09-7

N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide

Cat. No.: B3203709
CAS No.: 1021265-09-7
M. Wt: 408.5 g/mol
InChI Key: HHGBVODFILTJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2,4-Dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide (CAS 1021265-09-7) is a spirocyclic compound of significant interest in medicinal chemistry and pharmacological research. It features a 1,3,8-triazaspiro[4.5]decane core, a structure that imparts significant conformational rigidity, which is a valuable property for enhancing target-binding specificity in probe and drug discovery efforts . The molecular formula is C18H24N4O5S, and it has a molecular weight of 408.5 g/mol . Its key structural elements include 2,4-dioxo groups, which are likely contributors to hydrogen-bonding interactions with biological targets, and a sulfonylphenylacetamide group, a common pharmacophore often associated with enzyme inhibition or receptor modulation . Recent research has identified the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold as a novel chemotype of Delta Opioid Receptor (DOR) agonists . This novel chemotype contrasts with previously known DOR agonists; it is slightly biased toward G-protein signaling and demonstrates anti-allodynic efficacy in models of inflammatory pain, presenting a potentially improved pharmacological profile . This makes the compound a valuable research tool for neuroscientists and pharmacologists exploring neurology and chronic pain. Furthermore, related spirocyclic compounds have been investigated for their antibacterial potential, showing promising activity against various bacterial strains, and for their anticancer activity, with studies indicating an ability to inhibit the mitochondrial permeability transition pore (mPTP) . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[4-[(2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-3-10-22-16(24)18(20-17(22)25)8-11-21(12-9-18)28(26,27)15-6-4-14(5-7-15)19-13(2)23/h4-7H,3,8-12H2,1-2H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGBVODFILTJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer effects, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure with a sulfonamide group, which is known to enhance biological activity. Its molecular formula is C17H21N4O3SC_{17}H_{21}N_{4}O_{3}S, and it has a molecular weight of approximately 364.8 g/mol. The presence of the triazaspirodecane moiety is particularly noteworthy as it contributes to the compound's pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the triazaspirodecane scaffold. For instance, derivatives of this compound have shown promising results against various bacterial strains:

CompoundBacterial StrainEC50 (µM)Comparison
Compound AXanthomonas oryzae156.7Better than bismerthiazol (230.5 µM)
Compound BXanthomonas axonopodis281.2Superior to thiodiazole copper (476.52 µM)
Compound CXanthomonas oryzae pv. oryzicola194.9Comparable to commercial bactericides

The minimum effective concentration (EC50) values indicate that the compound exhibits significant antibacterial activity, particularly against Xanthomonas species, which are notorious for causing plant diseases . Scanning electron microscopy (SEM) studies have demonstrated that these compounds can disrupt bacterial cell membranes, leading to cell death .

Anticancer Activity

In addition to antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that compounds within this class can inhibit the mitochondrial permeability transition pore (mPTP), a critical factor in myocardial infarction and cancer cell apoptosis . The inhibition of mPTP opening has been associated with reduced apoptotic rates in cancer models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that modifications at specific positions on the phenyl ring significantly influence antibacterial efficacy:

  • Electron-withdrawing groups at the para position enhance activity.
  • Substituents at the ortho position tend to reduce activity.

For example, compounds with fluorine substituents showed superior antibacterial effects compared to those with chlorine or bromine . This insight into SAR can guide future synthetic efforts aimed at developing more potent derivatives.

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • A study evaluated a series of triazaspirodecane derivatives against Xanthomonas species.
    • Results indicated that modifications at the 4-position significantly improved antibacterial potency.
    • SEM analysis confirmed structural integrity loss in bacterial cells upon treatment.
  • Case Study 2: Cancer Cell Apoptosis
    • Research focused on the impact of triazaspirodecane derivatives on cancer cell lines.
    • The findings revealed that these compounds could effectively induce apoptosis through mPTP inhibition.
    • The study emphasized the potential for these compounds as therapeutic agents in oncology.

Comparison with Similar Compounds

Piperazine-Containing Spiro Derivatives

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) ():
    • Key Differences : Incorporation of piperazine rings linked via propyl chains.
    • Implications : Piperazine groups may enhance binding to serotonin or dopamine receptors, though this is speculative without explicit activity data .

KRAS-PDEδ Inhibitors

  • N-(Cyclobutylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide (36n) and N-(Cyclopropylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide (36o) ():
    • Key Differences : Cycloalkylmethyl groups (cyclobutyl, cyclopropyl) instead of propyl.
    • Synthesis : Yields ~32–33%, purified via C18 chromatography with trifluoroacetic acid (TFA), which may affect compound stability .

Sulfonamide-Linked Phenylacetamide Derivatives

Analgesic Agents

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36), and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) (): Key Differences: Sulfonamide groups substituted with piperazine or diethylamine. Activity: Compound 35 showed analgesic activity comparable to paracetamol, while 36 and 37 demonstrated anti-hypernociceptive effects in inflammatory pain models .

Thioacetamide Variants

  • 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide ():
    • Key Differences : Thioether linker instead of sulfonyl, with chlorophenyl and ethyl substituents.
    • Implications : Thio groups may alter redox reactivity or metabolic stability compared to sulfonyl .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Yield/Purity Reference ID
Target Compound 1,3,8-Triazaspiro[4.5]decane 3-Propyl, sulfonylphenylacetamide Not explicitly reported Not reported
Compound 13 () 1,3-Diazaspiro[4.5]decane Phenylpiperazinylpropyl Not reported Supplementary materials
Compound 36n () 1,3,8-Triazaspiro[4.5]decane Cyclobutylmethyl, phenylbutanamide KRAS-PDEδ inhibition (implied) 32.6%, C18/TFA purification
Compound 35 () Phenylacetamide 4-Methylpiperazinylsulfonyl Analgesic (paracetamol-level) Not reported
Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene Chlorophenyl, ethyl, thioacetamide Not reported ChemSpider ID provided

Key Findings and Implications

Structural Flexibility : The target compound’s 3-propyl group may offer intermediate lipophilicity compared to cyclopropyl (36o) or piperazine (13, 35) substituents, balancing solubility and membrane penetration.

Pharmacological Potential: While the target compound’s activity is undefined, its sulfonamide-phenylacetamide motif aligns with analgesics (e.g., 35) and kinase inhibitors (e.g., KRAS-PDEδ inhibitors) .

Q & A

Q. What analytical validation protocols ensure batch-to-batch consistency in academic settings?

  • Methodological Answer:
  • HPLC-PDA: Purity checks with C18 columns (acetonitrile/water gradient) and UV spectra matching .
  • Elemental Analysis: Carbon/hydrogen/nitrogen (CHN) validation within ±0.4% theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.